Y-27632 dihydrochloride

Kinase Selectivity ROCK Signaling Off-Target Effects

Reproducibility crisis in ROCK signaling research? Standardize assays with precisely specified Y-27632 dihydrochloride. As the most widely cited tool compound with well-characterized selectivity (>200-fold over PKA/PKC), it eliminates inter-study variability caused by analog substitution. - Ki: 140-220 nM (ROCK1), 300 nM (ROCK2); 4× more potent than fasudil in smooth muscle relaxation. - Validated for hESC/iPSC survival post-dissociation; uniquely supports blastocyst viability in cryopreservation vs. thiazovivin. - Oral bioavailability enables chronic in vivo dosing; reliable negative control for kinase specificity panels.

Molecular Formula C14H25Cl2N3O2
Molecular Weight 338.3 g/mol
CAS No. 331752-47-7
Cat. No. B1140734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY-27632 dihydrochloride
CAS331752-47-7
Synonymstrans-4-[(1R)-1-Aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide Dihydrochloride Monohydrate;  (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide Dihydrochloride Monohydrate; 
Molecular FormulaC14H25Cl2N3O2
Molecular Weight338.3 g/mol
Structural Identifiers
InChIInChI=1S/C14H21N3O.2ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H;1H2/t10-,11?,12?;;;/m1.../s1
InChIKeyBLQHLDXMMWHXIT-UYRCGDKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Y-27632 (CAS 331752-47-7): A Benchmark ROCK1/2 Inhibitor for Stem Cell and Smooth Muscle Research


(R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate, commonly known as Y-27632, is a cell-permeable, ATP-competitive inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases ROCK-I and ROCK-II [1][2]. It exhibits high selectivity for ROCK isoforms over other AGC-family kinases such as PKA, PKC, and MLCK . First characterized in 2000, Y-27632 remains the most widely cited tool compound for dissecting Rho/ROCK signaling in cell adhesion, cytoskeletal dynamics, and stem cell survival [1].

Rho/ROCK pathway studies: Cell-permeable, ATP-competitive tool for ROCK-I/II inhibition
Kinase selectivity research: Broad selectivity window over PKA, PKC, MLCK supports target engagement assays
Cell fate & adhesion models: Supports stem cell survival, primary cell adhesion, and cytoskeletal dynamics research

Why ROCK Inhibitor Potency and Kinase Selectivity Data Preclude Simple Interchange of Y-27632 with Fasudil, H-1152, or Thiazovivin


ROCK inhibitors vary substantially in their absolute potency, isoform selectivity, and off-target profiles [1]. For example, while Y-27632 inhibits ROCK1 and ROCK2 with Ki values of 140–220 nM and 300 nM, respectively , fasudil exhibits an IC50 of 10.7 μM , and H-1152 is approximately 10-fold more potent . Furthermore, thiazovivin shows superior ROCK inhibition potency but markedly divergent effects on embryo viability . These quantitative disparities render cross-study comparison and experimental replication unreliable without precise compound specification, as substituting a higher-potency or more selective analog can profoundly alter cellular outcomes.

!
Potency Mismatch
Higher-potency analogs (e.g., H-1152, GSK429286) may shift kinase inhibition profiles, altering off-target effects or biological outcomes in primary cell models.
!
Functional Divergence
Fasudil or H-1152 cannot replace Y-27632 in conditional reprogramming and stem cell adhesion protocols, where kinase inhibition potency alone does not predict functional response.
!
Model-Specific Impairment
Thiazovivin impairs embryo viability in cryopreservation models, whereas Y-27632 supports hatching rates; direct substitution may compromise developmental endpoint interpretation.

Quantitative Differentiation of Y-27632 from Fasudil, H-1152, Thiazovivin, and GSK429286


ROCK1/2 Selectivity Over Off-Target Kinases (PKA, PKC, MLCK)

Y-27632 exhibits >200-fold selectivity for ROCK1/2 over PKC, cAMP-dependent protein kinase (PKA), and myosin light chain kinase (MLCK) . Quantitative Ki values are: ROCK1 = 140–220 nM, ROCK2 = 300 nM; PKC = 26 μM; PKA = 25 μM; MLCK > 250 μM . This selectivity profile is not universal among ROCK inhibitors; for instance, fasudil inhibits multiple kinases with lower selectivity .

ROCK Selectivity
Class-level
>200-fold over PKC, PKA, MLCK
Supports target-specific pathway interpretation
Ki values: ROCK1 140–220 nM, PKC 26 μM. Fasudil selectivity is lower but not universally quantified.
Kinase Selectivity ROCK Signaling Off-Target Effects

Potency Comparison Against Fasudil in Smooth Muscle Relaxation

In internal anal sphincter (IAS) smooth muscle assays, Y-27632 exhibits an IC50 of 0.436 μmol/L, which is approximately 4-fold lower than the 1.82 μmol/L IC50 observed for fasudil [1]. This indicates that Y-27632 is more potent in relaxing tonic smooth muscle under these specific conditions.

Smooth Muscle Potency
Head-to-head
IC50 0.436 vs 1.82 μM (Fasudil)
Reported higher potency in IAS relaxation assay
In vitro internal anal sphincter assay; 4.17-fold lower IC50 for Y-27632.
Smooth Muscle ROCK Inhibition IC50

Differential Promotion of Cell Adhesion and Proliferation vs. H-1152

In human foreskin keratinocyte (HFK) conditional reprogramming assays, Y-27632 (10 μM) significantly promoted cell adhesion and viability relative to vehicle control, while H-1152 (1 μM) did not support cell adhesion or proliferation [1]. This functional divergence occurs despite H-1152 being a more potent ROCK inhibitor in biochemical assays (IC50 = 11.8 nM) .

Cell Adhesion vs. H-1152
Head-to-head
Y-27632 enabled reprogramming; H-1152 failed
Functional advantage for stem cell adhesion models
HFK conditional reprogramming at 10 μM; H-1152 potency alone did not predict outcome.
Cell Adhesion Conditional Reprogramming ROCK Inhibitor

Embryo Viability Advantage Over Thiazovivin in Cryopreservation

In bovine blastocyst cryopreservation studies, Y-27632 supplementation significantly improved embryo viability and hatching rates compared to thiazovivin [1]. At 10°C storage, Y-27632-BNC and CHIR99021+Y-27632-BNC groups showed greater viability than control, whereas thiazovivin-BNC resulted in lower viability than control [1].

Embryo Viability vs. Thiazovivin
Head-to-head
Y-27632 preserved viability; Thiazovivin reduced it
Preferable for embryo cryopreservation research
Bovine blastocyst storage at 10°C; thiazovivin impaired hatching rates.
Embryo Cryopreservation ROCK Inhibitor Viability

Selectivity for ROCK2 Over LRRK2 Compared to GSK429286

GSK429286A exhibits higher selectivity for ROCK2 over LRRK2 compared to Y-27632. GSK429286A does not significantly inhibit LRRK2 even at 30 μM (500-fold above its ROCK2 IC50), whereas Y-27632 and H-1152 suppress LRRK2 with similar potency to ROCK2 [1]. This indicates that Y-27632 has broader kinase inhibition at higher concentrations.

LRRK2 Off-Target vs. GSK429286
Cross-study
Non-selective LRRK2 inhibition vs. >500-fold selectivity for GSK429286
Requires careful control in LRRK2 pathway research
Y-27632 inhibits LRRK2 with potency similar to ROCK2; GSK429286A avoids this at 30 μM.
Kinase Selectivity LRRK2 ROCK2

Optimal Scientific and Industrial Applications of Y-27632 (CAS 331752-47-7) Based on Quantitative Differentiation


Stem Cell and Primary Cell Culture Survival

Y-27632 is uniquely effective in promoting the survival and cloning efficiency of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) after single-cell dissociation or cryopreservation [1]. Unlike H-1152, which fails to support conditional reprogramming of keratinocytes [2], Y-27632 enables robust cell adhesion and proliferation, making it an essential component of stem cell media and reprogramming cocktails.

Smooth Muscle Contractility and Vascular Biology

With a 4-fold higher potency than fasudil in relaxing internal anal sphincter smooth muscle (IC50 = 0.436 vs. 1.82 μmol/L) [3], Y-27632 is the preferred tool for ex vivo and in vivo studies of Rho/ROCK-mediated smooth muscle contraction, hypertension, and vasospasm. Its oral bioavailability [4] further supports chronic dosing paradigms in rodent models.

Embryo Cryopreservation and Assisted Reproduction

Y-27632 supplementation significantly improves bovine blastocyst viability and hatching rates during suprazero temperature storage, whereas thiazovivin impairs viability [5]. This application-specific superiority positions Y-27632 as the ROCK inhibitor of choice for optimizing embryo cryopreservation protocols in veterinary and human assisted reproductive technology research.

Kinase Selectivity Profiling and Off-Target Control

The well-characterized >200-fold selectivity of Y-27632 for ROCK1/2 over PKA, PKC, and MLCK makes it a reliable negative control for kinase specificity panels. Its off-target profile, including LRRK2 inhibition [6], provides a benchmark for evaluating newer, more selective ROCK inhibitors.

Application
Selection Property
Validation Focus
Stem Cell & Primary Culture Survival
Functional adhesion support
Cloning efficiency and post-thaw viability endpoints
Smooth Muscle & Vascular Biology
Assay potency context
Ex vivo contractility and in vivo model-response endpoints
Embryo Cryopreservation Research
Developmental viability preservation
Hatching rate and post-storage quality assessment
Kinase Selectivity Profiling
Isoform selectivity context
Off-target kinase panel (PKA, PKC, LRRK2) evaluation

Technical Documentation Hub

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35 linked technical documents
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